N~1~-Ethyl-N~2~-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide
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Overview
Description
N~1~-Ethyl-N~2~-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide is an organic compound that features a hydrazine core substituted with an ethyl group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N~2~-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide typically involves the reaction of ethyl hydrazinecarbothioamide with 4-fluorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently cyclized to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-Ethyl-N~2~-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain cancers.
Mechanism of Action
The mechanism of action of N1-Ethyl-N~2~-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N~1~-Methyl-N~2~-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide
- N~1~-Ethyl-N~2~-(4-chlorophenyl)hydrazine-1,2-dicarbothioamide
- N~1~-Ethyl-N~2~-(4-bromophenyl)hydrazine-1,2-dicarbothioamide
Uniqueness
N~1~-Ethyl-N~2~-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
61784-86-9 |
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Molecular Formula |
C10H13FN4S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-ethyl-3-[(4-fluorophenyl)carbamothioylamino]thiourea |
InChI |
InChI=1S/C10H13FN4S2/c1-2-12-9(16)14-15-10(17)13-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H2,12,14,16)(H2,13,15,17) |
InChI Key |
AXOPQWUQDXKNIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=S)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
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